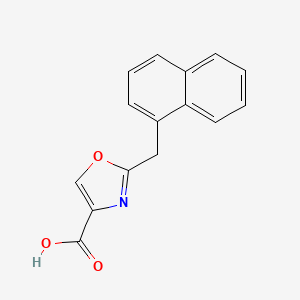

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)13-9-19-14(16-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBFELVPQBQTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via α-Acylamino Ketone Cyclodehydration

Step 1 : Preparation of an α-acylamino ketone intermediate bearing the 1-naphthylmethyl substituent at the α-position and a suitable acyl group for the carboxylic acid at the ketone position.

Step 2 : Cyclodehydration under acidic or dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the oxazole ring.

Step 3 : Oxidation or hydrolysis to convert the acyl substituent into the carboxylic acid at the 4-position.

This classical approach is well documented for substituted oxazoles but may require optimization to accommodate the steric bulk of the 1-naphthylmethyl group.

Metal-Free Synthesis from Ketones and Nitriles

Reacting ketones bearing the 1-naphthylmethyl substituent with nitriles under oxidative cyclization conditions can form the oxazole ring without metal catalysts.

This method avoids harsh reagents and can be tuned to yield the desired substitution pattern, including carboxylic acid groups introduced via functionalized nitriles or post-cyclization modifications.

[3+2] Cycloaddition of Carboxylic Acids with Isocyanides

Starting from 1-naphthylacetic acid or derivatives as the carboxylic acid component and an isocyanide, a [3+2] cycloaddition can be performed.

Using catalysts such as DMAP and activating agents (e.g., DMAP-Tf), the reaction proceeds at moderate temperatures (around 40 °C) in solvents like dichloromethane.

The resulting 4,5-disubstituted oxazole intermediate can be hydrolyzed or further functionalized to yield the desired this compound.

This method is advantageous for its mild conditions, scalability, and good yields (generally moderate to good, e.g., 65% for related compounds).

Experimental conditions for a related oxazole synthesis :

| Reagent/Condition | Details |

|---|---|

| Carboxylic acid (1 equiv) | 0.21 mmol |

| DMAP | 1.5 equiv (0.32 mmol) |

| DMAP-Tf | 1.3 equiv (0.27 mmol) |

| Solvent | Dichloromethane (2.0 mL) |

| Temperature | 40 °C |

| Reaction time | 30 min to 3 h |

| Workup | Extraction with DCM, drying, column chromatography |

This procedure yields 4,5-disubstituted oxazoles, which can be hydrolyzed to carboxylic acids.

Hydrolysis and Purification

After cyclization, hydrolysis under acidic or basic conditions may be necessary to convert ester or other protected carboxyl groups into the free acid.

Purification typically involves extraction, drying, and column chromatography using silica gel with eluents such as n-hexane/ethyl acetate mixtures.

Comparative Data on Yields and Conditions

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Robinson–Gabriel cyclodehydration | Harsh acidic/dehydrating conditions | Moderate to low | Limited substrate scope |

| Metal-free oxidative cyclization | Mild, no metal catalysts | Moderate to good | Environmentally friendly |

| [3+2] Cycloaddition (carboxylic acid + isocyanide) | DMAP, DCM, 40 °C, 30 min to 3 h | 60-70 (typical) | Scalable, mild, versatile |

| Hydrolysis of esters | Acidic or basic hydrolysis | High (up to 89%) | Final step to obtain free acid |

Research Findings and Notes

Transition-metal-free methods for oxazole synthesis are increasingly preferred due to environmental and safety considerations.

The [3+2] cycloaddition approach directly from carboxylic acids and isocyanides offers a rapid and scalable route to substituted oxazoles, including those with bulky aromatic substituents.

Hydrolysis steps must be carefully controlled to avoid degradation of sensitive oxazole rings.

Purification by silica gel chromatography is effective, but solvent systems should be optimized for the polarity of the target acid.

Although specific data for this compound are scarce, analogous compounds synthesized by these methods show good yields and reproducibility.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | α-Acylamino ketone cyclodehydration | Acidic dehydration (POCl3, PPA) | Well-known, direct ring formation | Harsh conditions, limited scope |

| 2 | Metal-free oxidative cyclization | Ketone + nitrile, mild oxidants | Environmentally friendly | May require optimization |

| 3 | [3+2] Cycloaddition (carboxylic acid + isocyanide) | DMAP, DMAP-Tf, DCM, 40 °C | Mild, scalable, good yields | Requires isocyanide availability |

| 4 | Hydrolysis and purification | Acid/base hydrolysis, silica gel chromatography | High purity product | Additional steps add time |

This detailed overview consolidates current synthetic strategies applicable to the preparation of this compound, emphasizing mild, scalable, and efficient methods that align with modern green chemistry principles and practical laboratory considerations.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the naphthalene ring or oxazole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that oxazole derivatives, including 2-(1-Naphthylmethyl)oxazole-4-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported weak cytotoxic activity with an IC50 of 23 µg/mL against certain cancer cells, suggesting potential as a lead compound for further development in cancer therapy .

- Antimicrobial Properties :

- Integrin Inhibition :

Material Science Applications

-

Polymer Chemistry :

- The compound serves as a building block in the synthesis of advanced polymers. Its functional groups allow for modifications that enhance the properties of polymeric materials, making them suitable for applications in coatings, adhesives, and biomedical devices.

- Organic Electronics :

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | PubMed | Weak cytotoxicity against cancer cell lines; IC50 = 23 µg/mL |

| Antimicrobial | PubMed | Significant inhibition of biofilm formation in Staphylococcus aureus |

| Integrin Inhibition | Sigma-Aldrich | Stereoselective preparation of inhibitors for αvβ3 integrins |

| Material Science | PubChem | Potential applications in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Insights

- Aryl Substitutions: Naphthyl vs. This may improve binding affinity in hydrophobic protein pockets . Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 2-(3-methyl-4-nitrophenyl)-) exhibit altered electronic profiles, enhancing reactivity in nucleophilic substitutions or serving as fluorescent probes .

Functional Group Modifications :

- Carboxylic Acid vs. Esters : The free carboxylic acid (as in the target compound) enables salt formation or conjugation, whereas esterified analogs (e.g., methyl or ethyl esters) are often used to improve cell membrane permeability .

- Protective Groups : Boc-protected derivatives (e.g., ) are critical in peptide synthesis to prevent undesired side reactions.

Biological Activity

2-(1-Naphthylmethyl)oxazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C₁₃H₉N₁O₃ and a molecular weight of approximately 233.21 g/mol. Its structure features an oxazole ring fused with a naphthyl group, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₁O₃ |

| Molecular Weight | 233.21 g/mol |

| Functional Groups | Carboxylic acid, oxazole |

Biological Activity

Research indicates that this compound exhibits significant biological activities. Notably, it has been studied for its potential as an anti-inflammatory agent and its interactions with various biological pathways.

Anti-Inflammatory Potential

The compound's anti-inflammatory properties are linked to its ability to inhibit leukocyte adhesion and migration through antagonism of the VLA-4 receptor. This receptor plays a crucial role in inflammatory processes, making it a target for therapeutic intervention in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

Mechanism of Action:

- Inhibition of VLA-4-dependent cell adhesion.

- Potential modulation of inflammatory cytokine release.

Antiviral Activity

In addition to its anti-inflammatory effects, this compound has shown promise in antiviral applications. For instance, related naphtho[1,2-d]oxazole derivatives have demonstrated significant anti-HCV activity, suggesting a potential for this compound in antiviral drug development .

Study on Anti-HCV Activity

A study highlighted the synthesis of various naphtho[1,2-d]oxazole derivatives, with one compound exhibiting an IC50 value significantly lower than that of ribavirin, indicating enhanced antiviral efficacy . This underscores the potential of structurally related compounds for targeting viral infections.

Binding Affinity Studies

Investigations into the binding affinity of this compound to proteins involved in inflammatory pathways revealed promising results. The compound's naphthyl substitution may enhance its interaction with specific biological targets, leading to improved therapeutic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-1,3-oxazole-4-carboxylic acid | Oxazole derivative | Methyl group enhances solubility |

| 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid | Halogenated oxazole derivative | Increased reactivity due to chlorine atom |

| 4-Amino-1,3-oxazole-5-carboxylic acid | Amino-substituted oxazole | Potential for enhanced biological activity |

The uniqueness of this compound lies in its structural features that may enhance binding properties compared to other oxazole derivatives.

Q & A

Basic: What are the key steps in synthesizing 2-(1-Naphthylmethyl)oxazole-4-carboxylic acid?

The synthesis typically involves:

- Dissolving intermediates (e.g., 131r or 131b) in tetrahydrofuran (THF).

- Hydrolysis using lithium hydroxide (LiOH) at room temperature with stirring (3–24 hours).

- Acidification to pH 2 with HCl to precipitate the carboxylic acid.

- Extraction with diethyl ether (Et₂O), drying, and vacuum concentration to isolate the product as a yellow oil or wax .

Advanced: How can reaction conditions be optimized to improve yield?

- Solvent choice : THF is preferred for its polarity and compatibility with hydrolysis.

- Temperature control : Room temperature minimizes side reactions during hydrolysis.

- Catalyst use : MnO₂ in flow reactors enhances oxidation efficiency for oxazole derivatives .

- Stoichiometry : Ensure excess LiOH for complete hydrolysis .

Basic: What purification techniques are recommended post-synthesis?

- Liquid-liquid extraction : Use Et₂O to isolate the acid after acidification.

- Vacuum concentration : Removes solvents without thermal degradation.

- Crude use : The product is often used directly in subsequent steps without further purification, as purity ≥99% is achievable .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts)?

- Multi-technique validation : Combine ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS).

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic environments and assign ambiguous peaks .

- Crystallography : X-ray diffraction provides definitive structural confirmation .

Advanced: How to design experiments to assess biological activity?

- In vivo models : Use acetic acid-induced writhing in mice to evaluate analgesic activity.

- Toxicity testing : Determine LD₅₀ values (e.g., compounds with LD₅₀ > 2000 mg/kg are classified as non-toxic) .

- Dose-response curves : Compare efficacy against reference drugs like ibuprofen or aspirin .

Basic: What spectroscopic methods confirm the compound’s structure?

- ¹H NMR : Characteristic peaks for the naphthylmethyl group (δ 5.02 ppm for CH₂) and oxazole protons.

- ¹³C NMR : Carboxylic acid carbonyl signals near δ 170 ppm.

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., C₂₄H₁₇NO₃) .

Advanced: How to employ flow chemistry for oxazole synthesis?

- Reactor setup : Pack columns with activated MnO₂ for heterogeneous oxidation.

- Flow parameters : Maintain 100°C with a flow rate of 60–100 μL/min to optimize residence time.

- Output handling : Collect and concentrate under vacuum to isolate products .

Advanced: Strategies for regioselective functionalization of the oxazole ring?

- Dipolar cycloaddition : Use ethyl isocyanoacetate with quinoxalines for imidazo-fused derivatives.

- Directing groups : Install electron-withdrawing substituents to guide reactions to the 4-carboxylic acid position .

Basic: What safety precautions are necessary during synthesis?

- Corrosive reagents : Handle HCl and LiOH in a fume hood with gloves and goggles.

- Solvent disposal : THF and Et₂O require proper waste management due to flammability .

Advanced: How to address low yields in coupling reactions?

- Coupling agents : Use carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) for carboxylate activation.

- Temperature optimization : Heating to 40–60°C improves reaction kinetics .

Advanced: What computational methods support structural analysis?

- DFT calculations : Predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps.

- Molecular docking : Assess binding affinity to biological targets like cyclooxygenase (COX) .

Basic: How to determine the purity of the synthesized compound?

- HPLC : Use C18 columns with UV detection at 254 nm.

- NMR integration : Compare proton ratios to theoretical values.

- Melting point : A sharp mp (e.g., 141–143°C) indicates high purity .

Advanced: How to evaluate stability under storage conditions?

- Accelerated studies : Store at 4°C, 25°C, and 40°C with 75% humidity for 1–6 months.

- HPLC monitoring : Track degradation products like decarboxylated oxazoles .

Advanced: How to scale up synthesis without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.